molecular formula C16H19Cl2NO2 B4413222 1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride

1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride

Cat. No.: B4413222
M. Wt: 328.2 g/mol
InChI Key: IUTKTNPDPFVTCX-UHFFFAOYSA-N
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Description

1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride is a chemical compound that features a benzylamine structure with a chlorobenzyl and methoxybenzyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with 3-methoxybenzylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methylamine hydrochloride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-bromobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride
  • {2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride
  • {2-[(4-methylbenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride

Uniqueness

1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical reactivity and biological activity. The combination of the chlorobenzyl and methoxybenzyl groups provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2.ClH/c1-18-10-13-4-3-5-15(19-2)16(13)20-11-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTKTNPDPFVTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
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1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
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1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
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1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
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1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Reactant of Route 6
1-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride

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